![molecular formula C15H24O2S B14371263 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene CAS No. 90184-16-0](/img/structure/B14371263.png)
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is an organic compound that features a benzene ring substituted with propoxy and propan-2-yl sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene typically involves the reaction of 4-propoxybenzene with 3-(propan-2-yl)sulfanylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfanyl group.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is not well-understood. it is believed to interact with molecular targets through its sulfanyl and propoxy groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide
- 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride
Uniqueness
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is unique due to the presence of both propoxy and propan-2-yl sulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90184-16-0 |
|---|---|
Formule moléculaire |
C15H24O2S |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-(3-propan-2-ylsulfanylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O2S/c1-4-10-16-14-6-8-15(9-7-14)17-11-5-12-18-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
Clé InChI |
WQUZUAOEASOCHH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)OCCCSC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)
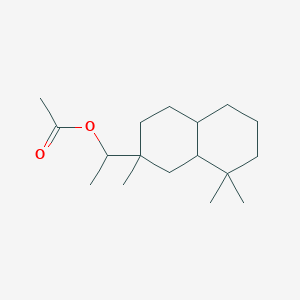
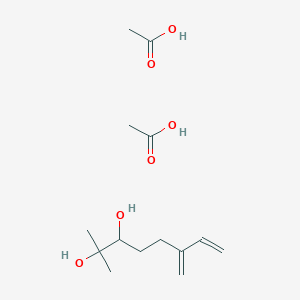

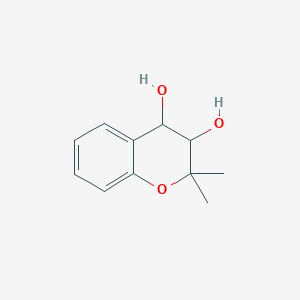
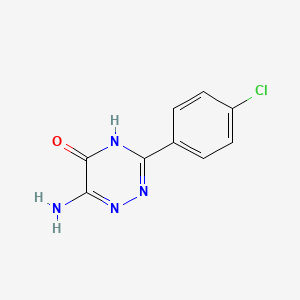
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)
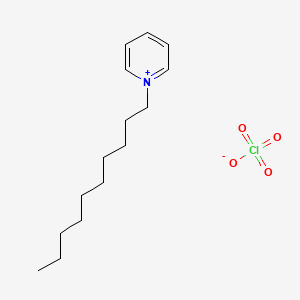
![1-(4-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14371223.png)
![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)


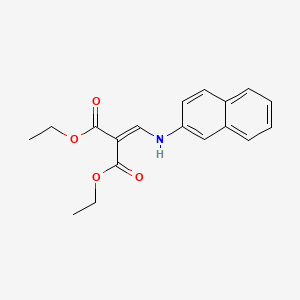
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
